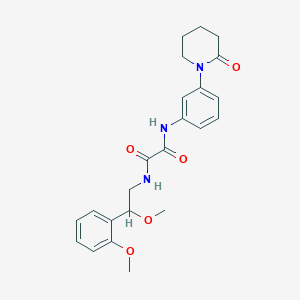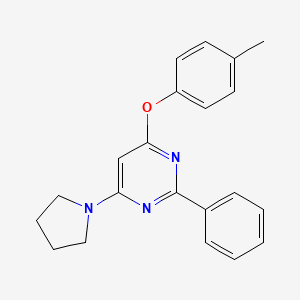
4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl ether, also known as MPPP, is a synthetic opioid drug that was first developed in the 1970s. It is a potent analgesic, meaning it can relieve pain, and has been used in scientific research for its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Polyimides
A novel aromatic diamine monomer, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP), was synthesized and used to prepare a series of polyimides through polycondensation with various aromatic dianhydrides. These polymers demonstrated good solubility in common organic solvents and exhibited high thermal stability, with glass transition temperatures exceeding 316°C and temperature of 10% weight loss ranging from 552 to 580°C under nitrogen. Additionally, they showed excellent hydrophobicity with contact angles between 85.6° to 97.7°, suggesting their potential in applications requiring thermal resistance and hydrophobicity (Huang et al., 2017).
Advanced Materials for Optical and Electronic Applications
Research into pyridine and fused pyridine derivatives, which are related to the structural core of 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl ether, has led to the synthesis of compounds with potential applications in optical and electronic devices. These compounds exhibit significant nonlinear optical (NLO) properties, suggesting their usefulness in optoelectronic technologies and as materials for the development of devices such as optical switches or modulators (Hussain et al., 2020).
Photoreagents for Protein Crosslinking and Affinity Labeling
Compounds structurally related to this compound have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These photoreagents, which are reactive under light irradiation, can be used for biochemical studies requiring the specific labeling or crosslinking of proteins, thereby facilitating the investigation of protein-protein interactions and the structure-function relationships within proteins (Jelenc et al., 1978).
Development of Selective Inhibitors for Cognitive Enhancement
The structural motif of this compound is found in compounds showing promise as selective inhibitors with potential applications in treating cognitive disorders. These compounds, by targeting specific receptors or enzymes, could provide new therapeutic options for enhancing cognitive function, thus offering potential benefits for diseases characterized by cognitive impairment (Lin et al., 1997).
Wirkmechanismus
- The primary targets of 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl ether are specific proteins or receptors within cells. Unfortunately, I couldn’t find specific information on its exact targets. However, flavonoids often interact with enzymes, receptors, and signaling pathways involved in cell regulation and homeostasis .
Target of Action
Eigenschaften
IUPAC Name |
4-(4-methylphenoxy)-2-phenyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-9-11-18(12-10-16)25-20-15-19(24-13-5-6-14-24)22-21(23-20)17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFJEDFWUSLEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Isopropoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2557896.png)
![3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2557897.png)
![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2557899.png)
![4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2557900.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557904.png)
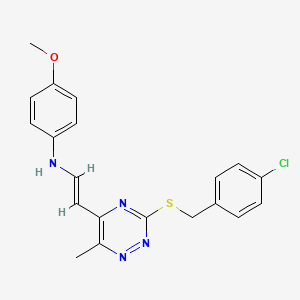
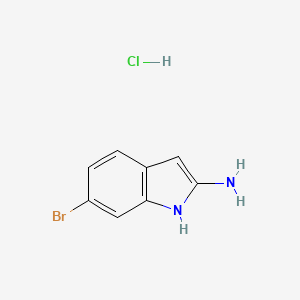
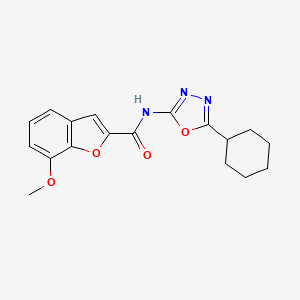
![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide](/img/structure/B2557914.png)

![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
